molecular formula C12H9NO3 B8751338 2-Nitro-[1,1'-biphenyl]-4-OL

2-Nitro-[1,1'-biphenyl]-4-OL

Cat. No.: B8751338
M. Wt: 215.20 g/mol
InChI Key: SHOZVPOSHBHQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-[1,1’-biphenyl]-4-OL is an organic compound with the molecular formula C12H9NO3. It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings at the 2-position, and a hydroxyl group is attached at the 4-position of the same ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-[1,1’-biphenyl]-4-OL typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The hydroxylation step can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of 2-Nitro-[1,1’-biphenyl]-4-OL often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-[1,1’-biphenyl]-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-[1,1’-biphenyl]-4-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-OL involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-[1,1’-biphenyl]-4-OL is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-nitro-4-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,14H

InChI Key

SHOZVPOSHBHQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxy-2-nitro-1-phenylbenzene (1.86 g, 8.31 mmol) was dissolved in dichloromethane (40 mL) and thereto was added, under ice-water cooling, a solution of boron tribromide (2 mL) in dichloromethane (10 mL) After stirring at room temperature for 18 hours, the reaction mixture was poured onto ice to stop the reaction and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 3-nitro-4-phenylphenol as a crude material.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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